molecular formula C11H13ClFN B598531 5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride CAS No. 1203684-97-2

5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

Cat. No.: B598531
CAS No.: 1203684-97-2
M. Wt: 213.68
InChI Key: NSZYLEARKPKIMW-UHFFFAOYSA-N
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Description

5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is a spirocyclic compound characterized by a cyclopropane ring fused to a dihydroisoquinoline scaffold, with a fluorine atom at the 5' position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The spiro[cyclopropane-1,4'-isoquinoline] core introduces structural rigidity, which is advantageous for targeting specific biological receptors .

Properties

IUPAC Name

5-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9;/h1-3,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYLEARKPKIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745110
Record name 5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203684-97-2
Record name 5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride can be tailored based on specific requirements. A possible synthetic route involves the reaction of the corresponding precursor compounds with appropriate reagents, followed by selective substitution and cyclization steps . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

5’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Yield Comparison :

  • Non-fluorinated analogues (e.g., 3n in ) achieve higher yields (80%) than fluorinated derivatives (55–79%), likely due to fluorine’s destabilizing influence on intermediates .

Pharmacological and Physicochemical Properties

Kinase Inhibition

Spiro[cyclopropane-isoquinoline] derivatives are explored as kinase inhibitors. For example:

  • Compound 24 (): A spirocyclopropane-isoquinoline with acylation on the nitrogen exhibits potent Wee1 kinase inhibition. Fluorination at the 5' position may enhance target engagement by optimizing π-stacking interactions .

Physicochemical Data

Property 5'-Fluoro Target Compound 5'-Chloro Analogue 6'-Fluoro-1'-one Derivative
Molecular Weight ~195.69 (HCl salt)* 196.08 (free base) 241.25 (free base)
LogP Estimated 2.1–2.5 2.8–3.2 1.9–2.3
Solubility (HCl) High (≥10 mg/mL) Moderate (~5 mg/mL) Low (<1 mg/mL)

*Calculated based on analogous hydrochloride salts in .

Biological Activity

5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride (CAS No. 1203684-97-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C11H13ClFN
  • Molecular Weight : 213.68 g/mol
  • Appearance : Typically white to off-white powder
  • Storage Conditions : Room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that this compound may exhibit:

In Vitro Studies

A study evaluating the cytotoxic effects of spiro compounds on human cancer cell lines reported significant inhibitory activity. The IC50 values for some derivatives ranged from 49.79 µM to 113.70 µM against cell lines such as RKO and HeLa. This suggests that this compound could possess similar properties worthy of further investigation.

Cell LineIC50 (µM)Activity
RKO60.70High
PC-349.79High
HeLa78.72Moderate

Antileishmanial Activity

Another aspect of interest is the compound's potential antileishmanial activity. Similar compounds have shown IC50 values below 1 µM against Leishmania mexicana, indicating strong efficacy in inhibiting parasite growth. Further studies are needed to determine if this compound exhibits comparable effects.

Case Study 1: Anticancer Activity

In a controlled study focusing on the anticancer properties of spiro compounds, researchers treated human cancer cell lines with varying concentrations of derivatives. The results demonstrated a dose-dependent inhibition of cell growth, with the most potent derivative achieving over 70% inhibition in specific cell lines.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity of spiro compounds against several bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial effects, although specific data for the hydrochloride form remains underexplored.

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